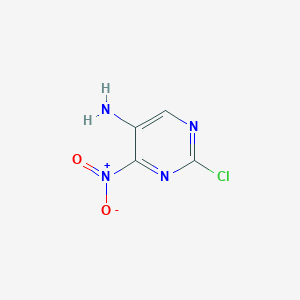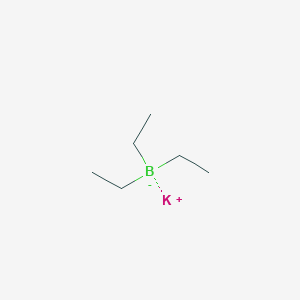
Potassium,triethylboranuide
概要
説明
Potassium,triethylboranuide is an organoboron compound widely used as a reducing agent in various chemical reactions. It is typically available as a 1.0 M solution in tetrahydrofuran (THF). The compound is known for its effectiveness in reducing a wide range of functional groups, making it a valuable reagent in organic synthesis .
作用機序
Target of Action
Potassium triethylborohydride solution is primarily used as a reducing agent in various chemical reactions . Its primary targets are molecules that require reduction, such as carbonyl compounds, nitriles, and imines .
Mode of Action
The mode of action of Potassium triethylborohydride solution involves the transfer of hydride (H-) ions from the borohydride ion (BH4-) to the target molecule . This results in the reduction of the target molecule and the oxidation of the borohydride ion .
Biochemical Pathways
Potassium triethylborohydride solution affects various biochemical pathways through its role as a reducing agent . For instance, it can be used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity, and in the preparation of vanadium nanoparticles stabilized on activated carbon . It can also be used in dehydrogenation reactions .
Pharmacokinetics
It is known that the solution is highly reactive and can rapidly react with other compounds in the environment .
Result of Action
The result of the action of Potassium triethylborohydride solution is the reduction of target molecules, leading to their transformation into different chemical species . This can have various molecular and cellular effects, depending on the specific reaction and the nature of the target molecule .
Action Environment
The action of Potassium triethylborohydride solution can be influenced by various environmental factors. For instance, the presence of water can lead to the decomposition of the borohydride ion, reducing the efficacy of the solution . Additionally, the stability of the solution can be affected by factors such as temperature and pH .
準備方法
Synthetic Routes and Reaction Conditions
Potassium triethylborohydride is conventionally synthesized by reacting potassium metal with lithium borohydride and triethylchloroborane in common organic solvents such as ether or toluene . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of potassium triethylborohydride involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The compound is usually stored in sealed containers to prevent degradation due to moisture and air sensitivity .
化学反応の分析
Types of Reactions
Potassium triethylborohydride primarily undergoes reduction reactions. It is highly effective in reducing aldehydes, ketones, and other carbonyl-containing compounds to their corresponding alcohols. It can also participate in dehydrogenation reactions and tandem nucleophilic addition/C-C bond cleaving fragmentation reactions .
Common Reagents and Conditions
The compound is often used in conjunction with other reagents such as tetramethylethylenediamine and pentamethyldiethylenetriamine to enhance its reactivity . The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Major Products
The major products formed from the reduction reactions involving potassium triethylborohydride are alcohols. In dehydrogenation reactions, the compound can produce unsaturated hydrocarbons .
科学的研究の応用
Potassium,triethylboranuide has a wide range of applications in scientific research:
Biology: The compound is employed in the preparation of biologically active molecules and intermediates.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug intermediates.
類似化合物との比較
Similar Compounds
- Sodium triethylborohydride solution
- Super-Hydride® solution
- K-Selectride® solution
- L-Selectride® solution
- N-Selectride® solution
- Triisopropylsilane
- Triethylsilane
- Phenylsilane
- Lithium borodeuteride
- LS-Selectride® solution
Uniqueness
Potassium triethylborohydride is unique due to its high reactivity and selectivity in reduction reactions. Compared to similar compounds, it offers a more efficient transfer of hydride ions, making it a preferred choice in many synthetic applications .
特性
IUPAC Name |
potassium;triethylboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDRDKPANBWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](CC)(CC)CC.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BK | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22560-21-0 | |
| Record name | Potassium triethylborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22560-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium triethylhydroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



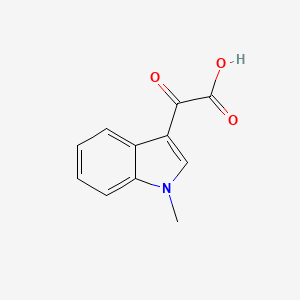





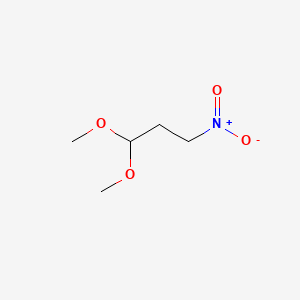
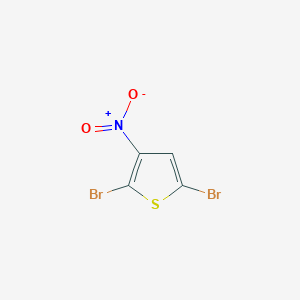
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
